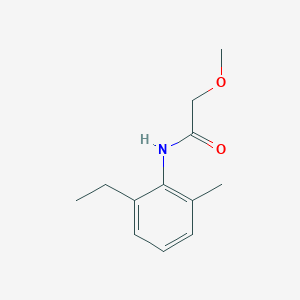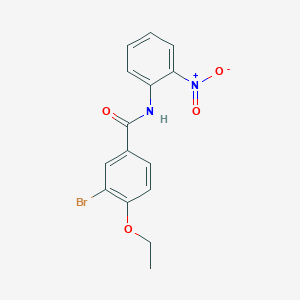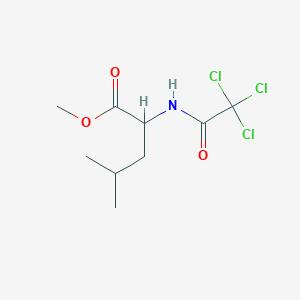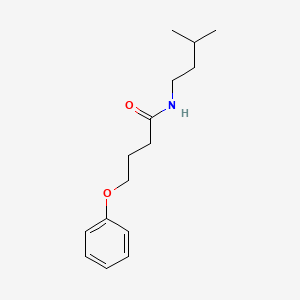![molecular formula C22H20Cl2N4O3 B3974929 4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974929.png)
4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)
Übersicht
Beschreibung
4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol), also known as L2H17, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol) involves its ability to modulate various signaling pathways in cells. 4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol) has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, 4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol) has been found to activate the p38 MAPK pathway, which plays a role in inflammation and stress response. 4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol) also inhibits the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol) has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the protection of neurons from oxidative stress and inflammation, and the reduction of inflammation. 4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol) has also been shown to modulate various signaling pathways in cells, including the PI3K/Akt/mTOR, p38 MAPK, and NF-κB pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol) in lab experiments is its ability to selectively target specific signaling pathways in cells, making it a useful tool for studying the mechanisms of various diseases and conditions. However, one limitation of using 4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol) is its potential toxicity, as high doses of 4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol) have been found to be toxic to cells.
Zukünftige Richtungen
There are several future directions for the study of 4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol). One potential direction is the development of 4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)-based therapies for cancer, neurodegenerative diseases, and inflammatory conditions. Another potential direction is the further elucidation of the mechanisms of action of 4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol), including its effects on other signaling pathways and its interactions with other compounds. Additionally, the development of new synthesis methods for 4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol) could lead to the production of more potent and selective compounds for use in scientific research.
Wissenschaftliche Forschungsanwendungen
4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol) has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol) has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol) has been found to protect neurons from oxidative stress and inflammation, potentially reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory therapy, 4,4'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol) has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4O3/c1-11-18(21(29)27-25-11)20(19-12(2)26-28-22(19)30)13-4-7-16(8-5-13)31-10-14-3-6-15(23)9-17(14)24/h3-9,20H,10H2,1-2H3,(H2,25,27,29)(H2,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCSOSQACRJVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C4=C(NNC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-3-(2-piperazin-1-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3974851.png)
![2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B3974861.png)

![6-(4-bromophenyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3,5,5-trimethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3974877.png)

![2-(3-nitrophenyl)-2-oxoethyl 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3974882.png)
![N-[3-(dipropylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B3974890.png)
![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3974895.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3974911.png)


![N-(4-{[(1-methyl-3-phenylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3974945.png)
![N-benzyl-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3974953.png)
